2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1197334-02-3
VCID: VC21086950
InChI: InChI=1S/C14H21ClN2O3.ClH/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3;/h8-9H,4-7,16H2,1-3H3;1H
SMILES: CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl
Molecular Formula: C14H22Cl2N2O3
Molecular Weight: 337.2 g/mol

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride

CAS No.: 1197334-02-3

Cat. No.: VC21086950

Molecular Formula: C14H22Cl2N2O3

Molecular Weight: 337.2 g/mol

* For research use only. Not for human or veterinary use.

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride - 1197334-02-3

CAS No. 1197334-02-3
Molecular Formula C14H22Cl2N2O3
Molecular Weight 337.2 g/mol
IUPAC Name 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride
Standard InChI InChI=1S/C14H21ClN2O3.ClH/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3;/h8-9H,4-7,16H2,1-3H3;1H
Standard InChI Key JOWUQCJWCRNVMQ-UHFFFAOYSA-N
SMILES CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl
Canonical SMILES CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl

Chemical Identity and Structural Properties

Basic Chemical Information

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride is characterized by the following properties:

PropertyValue
Chemical FormulaC14H22Cl2N2O3
Molecular Weight337.24 g/mol
CAS Number1197334-02-3
IUPAC Name2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride
Alternative SynonymsSDZ 205-557 hydrochloride; 4-Amino-5-chloro-2-methoxy-benzoic Acid 2-(Diethylamino)ethyl Ester Hydrochloride

The compound is structurally related to benzamide derivatives but features an ester linkage rather than an amide bond . The non-salt form (SDZ 205-557) has the CAS number 137196-67-9 and a molecular weight of 300.78 g/mol .

Structural Characteristics

The molecular structure comprises several key functional groups that contribute to its pharmacological activity:

  • A methoxy group at the 2-position of the benzoate ring

  • An amino group at the 4-position

  • A chloro substituent at the 5-position

  • A diethylamino ethyl ester group

This specific arrangement of functional groups is critical for its receptor interactions, particularly with serotonin receptors . The compound's structure contains a benzene ring with specific substitution patterns that influence its biological activity and receptor selectivity.

Physical and Chemical Properties

The compound exists as a solid powder at room temperature with the following properties:

  • Solubility: Readily soluble in DMSO and water, suggesting good bioavailability

  • Storage conditions: Stable when desiccated at room temperature

  • Purity: Commercial preparations typically offer ≥99% purity (HPLC)

The presence of both polar and nonpolar regions within the molecule contributes to its solubility profile and interaction with biological membranes .

Pharmacological Profile

Receptor Binding and Antagonism

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride is primarily recognized as a dual 5-HT3/5-HT4 receptor antagonist . This antagonism is characterized by competitive binding to these receptor subtypes with high affinity and selectivity.

Studies have demonstrated its antagonistic properties in various experimental models, particularly in relation to serotonin-mediated responses in gastrointestinal tissues . In the rat isolated ileum, the compound has been shown to antagonize 5-HT-induced relaxation responses with significant potency .

Mechanism of Action

The compound exerts its pharmacological effects through the following mechanisms:

  • Competitive binding to 5-HT3 and 5-HT4 receptors, preventing activation by endogenous serotonin

  • Blockade of 5-HT3A receptors expressed in cellular models

  • Influence on serotonin signaling pathways, affecting various physiological processes

Research has shown that in cellular studies, the compound blocks 5-HT3A receptors expressed in HEK 293T cells, demonstrating its direct interaction with these receptor subtypes.

Comparative Receptor Selectivity

The compound's receptor binding profile has been compared with other serotonin receptor antagonists:

Compound5-HT3 Antagonism5-HT4 AntagonismOther Receptors
SDZ 205-557 HClStrongStrongMinimal binding
TropisetronStrongModerate5-HT6 (weak)
GR 113808WeakVery StrongSelective for 5-HT4

The dual antagonism at both 5-HT3 and 5-HT4 receptors distinguishes this compound from more selective antagonists like GR 113808, which predominantly targets 5-HT4 receptors .

Experimental Research Applications

Gastrointestinal Motility Studies

One of the primary research applications of 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride is in studies investigating gastrointestinal motility . In experimental models, the compound has been used to elucidate the role of serotonin receptors in intestinal function.

A study examined its effects on the circular smooth muscle of equine intestinal tissues, demonstrating its utility in understanding postoperative ileus in horses . When applied to intestinal tissue preparations, the compound allowed researchers to specifically block 5-HT4 receptor-mediated responses, providing valuable insights into the serotonergic control of gastrointestinal motility.

Neurological Research

The compound has also found applications in neurological research, particularly in studies investigating serotonergic neurotransmission in the forebrain . Research has shown that it can influence DARPP-32 (dopamine and cAMP-regulated phosphoprotein of 32 kDa), a key regulatory protein in serotonergic and dopaminergic signaling pathways.

Table 3.1: Effects on DARPP-32 Phosphorylation States

TreatmentThr 34Thr 75Ser 137
Control100 (17.0)100 (5.0)100 (3.9)
Serotonin342 (26.7)**76 (7.5)**141 (6.0)**
SDZ 205,557 (5HT4 antagonist)94 (16.7)103 (17.5)102 (8.8)
SDZ + serotonin257 (34.4)**95 (11.5)129 (5.0)*

Values represent percentage of control (standard error of mean) .
*p < 0.05, **p < 0.01 compared to control.

These findings demonstrate the compound's ability to modulate serotonergic signaling through specific receptor interactions, providing insights into the neurochemical mechanisms underlying various neurological functions.

Pharmacological Characterization of Receptor Systems

The compound has been extensively used in characterizing 5-HT receptor-mediated responses in various tissue preparations . In the rat isolated ileum, it has been employed to identify and characterize the 5-HT4 receptor-mediated relaxation response.

Research has demonstrated that the compound antagonizes 5-HT-induced relaxation with a pKB value (negative logarithm of the equilibrium dissociation constant) of approximately 7.0, indicating high affinity for the 5-HT4 receptor . This pharmacological characterization has contributed significantly to understanding the distribution and function of serotonin receptor subtypes in various tissues.

Synthesis and Chemical Preparation

Laboratory Preparation Considerations

For laboratory preparation and handling, several considerations are important:

  • The compound should be stored in a desiccated environment at room temperature to maintain stability

  • For experimental use, it can be dissolved in DMSO or water, depending on the specific application

  • Solution preparation should be performed fresh on the day of experimentation to ensure maximum potency

Structure-Activity Relationships

Comparative Analysis with Related Compounds

The pharmacological activity of 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride can be better understood by comparing it with structurally related compounds:

  • 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Metoclopramide): This closely related compound contains an amide bond instead of an ester linkage, resulting in different pharmacological properties. While the subject compound is primarily a 5-HT3/5-HT4 antagonist, metoclopramide acts as a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist .

  • 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;dihydrochloride: This compound differs in its salt form and exhibits slightly different physicochemical properties .

  • Batanopride derivatives: These compounds feature modifications at the 2-position of the benzamide structure, resulting in altered receptor selectivity profiles .

Key Structural Elements for Activity

Several structural features are critical for the compound's pharmacological activity:

  • The 4-amino-5-chloro substitution pattern on the benzene ring appears essential for 5-HT receptor interaction

  • The 2-methoxy group influences receptor binding specificity

  • The diethylamino ethyl ester moiety contributes to the compound's pharmacokinetic properties and potentially affects receptor selectivity

Modifications to these key structural elements typically result in altered receptor binding profiles and pharmacological activities.

Recent Research Developments

Neuropharmacological Applications

Recent research has expanded our understanding of the compound's potential applications in neuropharmacology . Studies have demonstrated its utility in investigating serotonergic neurotransmission in the forebrain, particularly in relation to DARPP-32-mediated signaling pathways.

The compound's selective antagonism of 5-HT4 receptors has provided valuable insights into the role of these receptors in neuronal signaling cascades. Research indicates that blockade of 5-HT4 receptors with this compound can modulate phosphorylation states of key regulatory proteins, suggesting potential implications for conditions involving altered serotonergic neurotransmission .

Gastrointestinal Pharmacology Advancements

In the field of gastrointestinal pharmacology, recent studies have utilized the compound to further characterize the role of 5-HT receptors in intestinal motility . Research has demonstrated that in vitro application of the compound can effectively block 5-HT-induced relaxation responses in intestinal tissue preparations.

These findings have contributed to a better understanding of the serotonergic control of gastrointestinal function and may have implications for conditions characterized by altered intestinal motility, such as irritable bowel syndrome and postoperative ileus.

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